molecular formula C11H18F2N2O2 B6306330 tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1251000-89-1

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B6306330
CAS No.: 1251000-89-1
M. Wt: 248.27 g/mol
InChI Key: SHDSDRJLIUSZTR-UHFFFAOYSA-N
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Description

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms. It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with a fluorinating agent to introduce the fluorine atoms into the molecule . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The spirocyclic structure also contributes to its unique interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:

The presence of fluorine atoms and the specific spirocyclic structure make this compound unique, providing it with distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(4-14-5-10)11(12,13)7-15/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSDRJLIUSZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CNC2)C(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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